(Z)-Octadec-9-enyl chloroformate is an organic compound classified under the category of chloroformates. It is characterized by the presence of a long-chain fatty acid derivative, specifically derived from octadecanoic acid. This compound is notable for its potential applications in organic synthesis and material science due to its reactivity and structural properties.
This compound can be synthesized from various fatty acids and is often utilized in the production of lipid-based materials and surfactants. The synthesis typically involves the reaction of fatty alcohols with phosgene or its derivatives, leading to the formation of chloroformate esters.
The synthesis of (Z)-Octadec-9-enyl chloroformate can be achieved through several methods, primarily involving the reaction of (Z)-octadec-9-enol with phosgene or chloroformic acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant side reactions.
(Z)-Octadec-9-enyl chloroformate features a long carbon chain typical of fatty acids, with a double bond located at the ninth carbon from the terminal methyl group. The structure includes a chloroformate functional group (-O-C(=O)-Cl), which imparts significant reactivity to the compound.
(Z)-Octadec-9-enyl chloroformate can undergo various chemical reactions, including:
The reactivity of (Z)-octadec-9-enyl chloroformate is influenced by factors such as solvent choice, temperature, and concentration of reactants. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism by which (Z)-octadec-9-enyl chloroformate reacts typically involves:
Kinetics studies suggest that reactions involving (Z)-octadec-9-enyl chloroformate follow second-order kinetics due to bimolecular interactions between nucleophile and substrate.
(Z)-Octadec-9-enyl chloroformate has several scientific uses:
The stereointegrity of the (Z)-double bond in octadec-9-enyl chloroformate is paramount for its function in complex lipid synthesis. Modern catalytic approaches leverage transition-metal-mediated pathways and boron trifluoride-assisted reactions to preserve this labile configuration. The modified Peterson olefination—employing BF₃ catalysis—converts cis-epoxides to Z-vinyl ethers with >99% stereoselectivity, a critical precursor for (Z)-octadec-9-enol [5]. Lindlar catalysts (Pd/CaCO₃/Pb) partially hydrogenate alkynyl ethers to Z-olefinic chains, but suffer from inconsistent stereopurity (Z:E ratios of 19:1–66:1) and over-reduction risks [5]. For chloroformate formation, non-nucleophilic bases (e.g., DIPEA) enable the reaction of phosgene with (Z)-octadec-9-enol while minimizing acid-catalyzed isomerization. This step demands anhydrous conditions and temperatures below –20°C to prevent E-isomerization or epoxide formation at the double bond [4] [5].
Table 1: Catalytic Systems for (Z)-Double Bond Preservation
Method | Catalyst/Reagent | Z-Selectivity | Key Limitation |
---|---|---|---|
Modified Peterson | BF₃·OEt₂ | >99% | Requires silyl epoxide precursor |
Lindlar Hydrogenation | Pd/CaCO₃/Pb | 66:1 (max) | Over-reduction side products |
Phosgene Coupling | DIPEA | >98%* | Thermal sensitivity |
* Assumes optimized low-temperature conditions
Chemoselectivity challenges arise when activating the hydroxyl group of (Z)-octadec-9-enol in the presence of its double bond. Phosgene (COCl₂) remains the reagent of choice due to its electrophilic specificity, though diphosgene (a liquid surrogate) improves handling. The reaction proceeds via a chlorocarbonyl intermediate that resists addition across the Z-olefin:$$\ce{(Z)-C18H35OH + COCl2 ->[DIPEA][-HCl] (Z)-C18H35OCOCl}$$Protecting groups (PGs) are often essential for precursors. Conventional benzyl ethers require harsh deprotection (H₂/Pd), which risks Z→E isomerization. The 1,4-dimethoxynaphthyl-2-methyl (DIMON) group overcomes this: it is oxidatively cleavable with ceric ammonium nitrate (CAN) under mild conditions compatible with Z-olefins and polyunsaturated chains [5]. Additionally, scandium triflate [Sc(OTf)₃] catalyzes chloroformate formation in acetonitrile, enhancing chemoselectivity for aliphatic alcohols over unsaturated bonds [4].
(Z)-Octadec-9-enyl chloroformate serves as a linchpin in synthesizing ethanolamine plasmalogens—critical membrane phospholipids with a Z-vinyl ether at the sn-1 position. It alkylates glycerol-derived intermediates (e.g., protected sn-glycerols) to form the O-(Z)-vinyl ether linkage after deprotection and phosphate coupling [3] [5]. This linkage is metabolically regulated by fatty acyl-CoA reductase 1 (Far1) stability, which controls plasmalogen homeostasis [3]. Crucially, the Z-configuration enables plasmalogens’ antioxidant function: the vinyl ether sacrificially traps reactive oxygen species (ROS) at plasma membranes, protecting against oxidative stress in neural tissues [5]. Scalable routes using this chloroformate (e.g., DIMON-PG strategies) yield plasmalogens with docosahexaenoic acid (DHA) at sn-2, replicating native brain lipid structures [5].
Table 2: Plasmalogen Synthesis via (Z)-Octadec-9-enyl Chloroformate
Step | Reaction | Key Product | Yield |
---|---|---|---|
Glycerol Protection | DIMON group installation | 1,2-DIMON-sn-glycerol | 89% |
Vinyl Ether Formation | Alkylation with chloroformate + deprotection | (S,Z)-1-Hydroxy-3-alkoxypropan-2-ol | 82% |
Acylation & Deprotection | DHA coupling + DIMON removal | Plasmenyl phosphoethanolamine | 76% |
This chloroformate enables access to GAELs—hybrid lipids with tumor-selective cytotoxicity. It glycosylates lipid cores via carbamate linkages, yielding structures like β-glucosylalkylglycerols. Unlike ester bonds, carbamates resist hydrolysis in serum, enhancing GAEL stability [9]. The Z-olefin’s role is twofold: (1) It maintains optimal membrane fluidity for cellular uptake, and (2) synergizes with carbohydrate epitopes to target cancer-specific lectins (e.g., galectin-1). In proof-of-concept syntheses, (Z)-octadec-9-enyl chloroformate is condensed with protected glycosylamines (e.g., β-glucosamine), followed by deprotection to afford GAEL prototypes. These exhibit enhanced activity over saturated analogs due to improved membrane integration and ROS sensitization in malignant cells [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7